3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
CAS No.:
Cat. No.: VC14952184
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO4 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
| Standard InChI | InChI=1S/C20H21NO4/c1-24-17-6-4-15(5-7-17)18(22)13-21-20(23)9-3-14-2-8-19-16(12-14)10-11-25-19/h2,4-8,12H,3,9-11,13H2,1H3,(H,21,23) |
| Standard InChI Key | DMNBBXBMPWEDSK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CNC(=O)CCC2=CC3=C(C=C2)OCC3 |
Introduction
Molecular Formula and Weight:
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Molecular Formula: C19H19NO4
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Molecular Weight: Approximately 325.36 g/mol.
Key Functional Groups:
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Amide (-CONH-): Contributes to hydrogen bonding potential.
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Methoxy (-OCH3): Enhances lipophilicity and electron-donating properties.
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Benzofuran Ring: Known for its biological activity in various derivatives.
Synthesis
The synthesis of this compound likely involves:
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Formation of the Benzofuran Core:
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Benzofurans are typically synthesized via cyclization reactions of o-hydroxyaryl ketones with suitable electrophiles.
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Amide Bond Formation:
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The amide group is introduced through condensation between a carboxylic acid derivative (or acid chloride) and an amine.
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Attachment of Methoxyphenyl Group:
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The methoxyphenyl moiety can be introduced via alkylation or acylation reactions using methoxybenzaldehyde or related intermediates.
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Example Reaction Scheme:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | o-Hydroxyacetophenone + Chloroacetone | Acidic catalyst | Benzofuran derivative |
| 2 | Benzofuran derivative + Acid chloride (methoxyphenylacetyl chloride) | Base (e.g., triethylamine) | Final product |
Analytical Characterization
To confirm the structure, the following techniques are commonly used:
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Provides information on proton environments, including aromatic protons, methoxy groups, and amide NH signals.
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¹³C NMR: Identifies carbon environments such as carbonyl carbons and aromatic carbons.
Infrared Spectroscopy (IR):
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Characteristic peaks include:
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Amide C=O stretch (~1650–1700 cm⁻¹).
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Aromatic C-H stretch (~3000–3100 cm⁻¹).
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Methoxy C-O stretch (~1250 cm⁻¹).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
Biological Activity and Applications
Benzofuran derivatives, including compounds with similar structures, are known for their diverse biological activities:
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Anti-inflammatory Activity:
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Benzofuran scaffolds often exhibit COX or LOX enzyme inhibition.
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Antimicrobial Properties:
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Effective against bacterial and fungal strains due to their aromatic ether functionality.
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Potential Anticancer Agents:
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Methoxyphenyl derivatives have shown cytotoxicity in cancer cell lines.
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Molecular Docking Studies:
Preliminary computational studies could predict binding affinities to biological targets like enzymes or receptors.
Research Significance
This compound represents a promising scaffold for drug discovery due to its structural complexity and functional diversity. Further research into its pharmacokinetics, toxicity profile, and specific biological targets could pave the way for developing novel therapeutic agents.
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